molecular formula C14H12ClNO B175388 4-chloro-N-methyl-N-phenylbenzamide CAS No. 1517-46-0

4-chloro-N-methyl-N-phenylbenzamide

Cat. No.: B175388
CAS No.: 1517-46-0
M. Wt: 245.7 g/mol
InChI Key: WKDYQGMWPAPVBT-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H12ClNO. It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-chloro-N-methyl-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 4-chloro-N-methyl-N-phenylbenzamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-N-methyl-N-phenylbenzamide can be synthesized through the condensation of 4-chlorobenzoyl chloride with N-methylaniline. The reaction typically occurs in the presence of a base, such as pyridine, and under reflux conditions. The general reaction scheme is as follows:

4-chlorobenzoyl chloride+N-methylanilineThis compound+HCl\text{4-chlorobenzoyl chloride} + \text{N-methylaniline} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzoyl chloride+N-methylaniline→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable nucleophile.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Reduction: N-methyl-N-phenylbenzylamine.

    Oxidation: 4-chlorobenzoic acid or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-phenylbenzamide: Lacks the methyl group on the nitrogen atom.

    N-methyl-N-phenylbenzamide: Lacks the chlorine atom on the benzene ring.

    4-chloro-N-methylbenzamide: Lacks the phenyl group on the nitrogen atom.

Uniqueness

4-chloro-N-methyl-N-phenylbenzamide is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to its analogs.

Properties

IUPAC Name

4-chloro-N-methyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDYQGMWPAPVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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